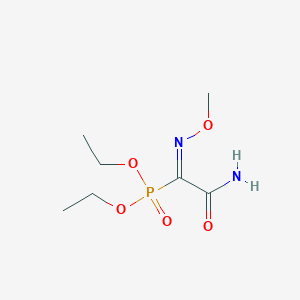
N~1~'-ethyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-Pyridinylmethyl)-N~3~-(4-piperidinyl)-1,4-bipiperidine-1,3-dicarboxamide, commonly known as N~1~-(2-pyridinylmethyl)-N~3~-(4-piperidinyl)-1,4-bipiperidine-1,3-dicarboxamide or simply NPB, is a chemical compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of NPB is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA~A~ receptor. This results in an increase in the activity of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. This leads to the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
NPB has been shown to have several biochemical and physiological effects. In animal models, NPB has been shown to increase GABAergic neurotransmission, reduce glutamatergic neurotransmission, and increase neurogenesis in the hippocampus. NPB has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPB has several advantages for lab experiments, including its high purity and high yield synthesis method. However, there are also some limitations to using NPB in lab experiments. One limitation is that the mechanism of action of NPB is not fully understood, which makes it difficult to interpret results. Another limitation is that NPB has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of NPB. One direction is to further investigate the mechanism of action of NPB, which could lead to the development of more effective therapeutic applications. Another direction is to study the potential of NPB for treating neurological disorders such as anxiety, depression, and epilepsy. Additionally, more research is needed to determine the safety and efficacy of NPB in humans.
Métodos De Síntesis
The synthesis of NPB involves the reaction of 1,4-bis(4-pyridylmethyl)piperazine with ethyl 3-oxobutanoate in the presence of triethylamine and acetonitrile. The resulting compound is then reacted with 4-piperidinylamine to yield NPB. This method has been optimized to yield high purity and high yield of NPB.
Aplicaciones Científicas De Investigación
NPB has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, NPB has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, NPB has been studied as a potential analgesic and anticonvulsant. In toxicology, NPB has been studied for its potential to protect against oxidative stress and neurotoxicity.
Propiedades
IUPAC Name |
1-[1-(ethylcarbamoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-2-21-20(27)24-12-8-18(9-13-24)25-11-5-6-16(15-25)19(26)23-14-17-7-3-4-10-22-17/h3-4,7,10,16,18H,2,5-6,8-9,11-15H2,1H3,(H,21,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEQGKOZIAQISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6051738.png)
![3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6051745.png)



![2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)
![2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6051777.png)
![2-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6051800.png)
![ethyl 1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6051803.png)

![N-(4-pyridinylmethyl)-5-[(6-quinolinyloxy)methyl]-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6051819.png)
![N-phenyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B6051824.png)
![2-(4-ethoxyphenyl)-N'-[(2-hydroxy-1-naphthyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B6051825.png)